Cas no 1878944-06-9 (2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride)

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a branched polyether chain, offering unique reactivity and solubility properties. Its structure combines a sulfonyl chloride functional group, known for its electrophilic character in sulfonylation reactions, with a flexible ether backbone, enhancing solubility in organic solvents. This compound is particularly useful in synthetic chemistry for introducing sulfonate groups under mild conditions, enabling applications in pharmaceuticals, agrochemicals, and polymer modification. The methoxy and methyl substituents contribute to steric hindrance, improving selectivity in nucleophilic substitution reactions. Its stability and controlled reactivity make it a valuable intermediate for fine chemical synthesis.
2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride structure
1878944-06-9 structure
商品名:2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
CAS番号:1878944-06-9
MF:C9H19ClO5S
メガワット:274.762161493301
CID:6431124
PubChem ID:165958275

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • EN300-1145064
    • 2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
    • 1878944-06-9
    • 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
    • インチ: 1S/C9H19ClO5S/c1-9(2,13-3)8-15-5-4-14-6-7-16(10,11)12/h4-8H2,1-3H3
    • InChIKey: GZGXYSBVDRAQIY-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCOCCOCC(C)(C)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 274.0641726g/mol
  • どういたいしつりょう: 274.0641726g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 9
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1145064-0.5g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1145064-2.5g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1145064-10.0g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9
10g
$5590.0 2023-05-23
Enamine
EN300-1145064-0.1g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1145064-10g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
10g
$4545.0 2023-10-25
Enamine
EN300-1145064-5.0g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9
5g
$3770.0 2023-05-23
Enamine
EN300-1145064-0.05g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1145064-1.0g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9
1g
$1299.0 2023-05-23
Enamine
EN300-1145064-0.25g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1145064-5g
2-[2-(2-methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride
1878944-06-9 95%
5g
$3065.0 2023-10-25

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride 関連文献

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chlorideに関する追加情報

Professional Introduction to 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl Chloride (CAS No. 1878944-06-9)

2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 1878944-06-9, is a sulfonyl chloride derivative with a complex alkoxy chain structure. Its unique molecular architecture makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The structural features of 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride include a sulfonyl chloride group attached to an ethane backbone, which is further modified with two alkoxy side chains. The presence of the 2-methoxy-2-methylpropoxy group introduces steric hindrance and electronic effects that can influence the reactivity and binding properties of the compound. These characteristics make it a versatile building block for medicinal chemists seeking to design molecules with specific pharmacological profiles.

In recent years, sulfonyl chloride derivatives have been extensively studied for their potential applications in drug discovery. The sulfonyl chloride moiety is known for its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into the molecular framework. This reactivity has been exploited in the synthesis of sulfonamides, which are widely used in pharmaceuticals due to their broad spectrum of biological activities.

One of the most notable applications of 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride is in the preparation of sulfonamides with enhanced solubility and bioavailability. The alkoxy chains in its structure can improve solubility in both aqueous and organic solvents, making it an ideal candidate for drug formulations that require solubility enhancement. Furthermore, the steric bulk provided by the 2-methylpropoxy group can modulate binding interactions with biological targets, potentially leading to improved selectivity and reduced side effects.

Recent research has highlighted the use of this compound in the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. Kinase inhibitors often require precise molecular interactions with their target enzymes, and the structural features of 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride make it an excellent scaffold for designing such inhibitors. By modifying the alkoxy chains or introducing additional functional groups, researchers can fine-tune the binding affinity and specificity of these inhibitors.

The synthesis of 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride involves multi-step organic reactions, including sulfonylation and alkoxylation processes. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the biological activity of derived compounds. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve these goals.

In addition to its applications in drug development, this compound has also been explored in materials science and polymer chemistry. The ability to introduce sulfonyl chloride groups into polymers allows for further functionalization, leading to materials with tailored properties such as biodegradability or enhanced mechanical strength. These applications underscore the versatility of 1878944-06-9 as a chemical building block.

The growing interest in green chemistry has also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. This includes using renewable feedstocks and optimizing reaction conditions to improve atom economy. Such efforts align with broader trends in pharmaceutical manufacturing aimed at reducing costs and environmental footprint.

The future prospects for 1878944-06-9 are promising, with ongoing research uncovering new applications and synthetic methodologies. As our understanding of biological systems continues to expand, so does the demand for sophisticated molecular tools like this sulfonyl chloride derivative. Its unique structural features make it a valuable asset in both academic research and industrial development.

In conclusion, 2-[1878944-06-9] represents a significant advancement in chemical biology and pharmaceutical chemistry. Its complex alkoxy chain structure provides a versatile platform for designing bioactive molecules with tailored properties. As research progresses, we can expect to see even more innovative applications emerging from this compound, further solidifying its importance in modern chemical science.

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